molecular formula C14H21N3O B5697633 4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide

4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5697633
M. Wt: 247.34 g/mol
InChI Key: NZOZDLVYCYBKHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves various chemical strategies and starting materials. While specific details on the synthesis of "4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide" are not directly available, studies on similar compounds provide insight. For example, Walsh et al. (1990) described the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides with antiallergy activity, showcasing typical synthetic routes for piperazine derivatives (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990). These methods often involve the reaction of piperazine with different electrophiles and nucleophiles to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods like IR, 1H-NMR, and MS, as demonstrated by Hussain et al. (2016) in their study on piperazine derivatives aimed at Alzheimer’s disease therapy (Hussain et al., 2016). These techniques provide detailed information about the molecular framework and substituent positions.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include substitutions, ring expansions, and interactions with other functional groups. Cai et al. (2010) explored the use of a piperazine-based ligand for designing novel insecticides, indicating the reactivity of such compounds under different conditions (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Future Directions

The future directions of “4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide” are not explicitly provided in the sources I found .

properties

IUPAC Name

4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZDLVYCYBKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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